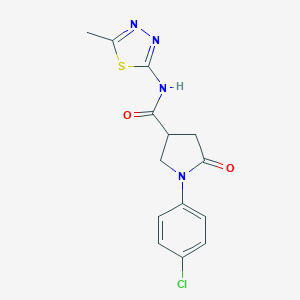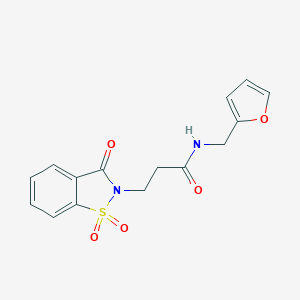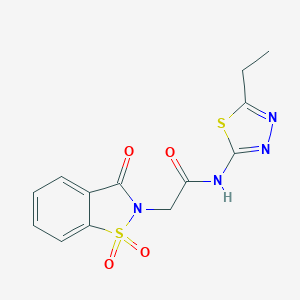
N-(2-bromophenyl)-N-(1,1-dioxido-1,2-benzisothiazol-3-yl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-bromophenyl)-N-(1,1-dioxido-1,2-benzisothiazol-3-yl)amine is a heterocyclic compound that features a benzothiazole ring system. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the bromine atom and the benzothiazole moiety imparts unique chemical properties to this compound, making it a valuable subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromophenyl)-N-(1,1-dioxido-1,2-benzisothiazol-3-yl)amine typically involves the reaction of 2-bromophenylamine with 1,2-benzothiazole-3-amine 1,1-dioxide under specific conditions. One common method includes the use of copper(I) iodide as a catalyst to facilitate the intramolecular C-N coupling reaction . The reaction is usually carried out in a solvent such as toluene, with the addition of a base like potassium carbonate to neutralize the reaction mixture.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification process may include techniques such as recrystallization and chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromophenyl)-N-(1,1-dioxido-1,2-benzisothiazol-3-yl)amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The benzothiazole ring can undergo oxidation or reduction reactions, depending on the reagents used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Stille couplings, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride and dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as N-alkyl or N-aryl derivatives can be formed.
Oxidation Products: Oxidized forms of the benzothiazole ring, such as sulfoxides or sulfones.
Coupling Products: Biaryl or diaryl compounds with extended conjugation.
Scientific Research Applications
N-(2-bromophenyl)-N-(1,1-dioxido-1,2-benzisothiazol-3-yl)amine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of N-(2-bromophenyl)-N-(1,1-dioxido-1,2-benzisothiazol-3-yl)amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it can bind to the active site of enzymes, blocking their activity and thereby exerting its therapeutic effects . The compound’s electronic properties also allow it to participate in redox reactions, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-1,2-benzothiazol-3-amine 1,1-dioxide
- N-(2-fluorophenyl)-1,2-benzothiazol-3-amine 1,1-dioxide
- N-(2-iodophenyl)-1,2-benzothiazol-3-amine 1,1-dioxide
Uniqueness
N-(2-bromophenyl)-N-(1,1-dioxido-1,2-benzisothiazol-3-yl)amine is unique due to the presence of the bromine atom, which imparts distinct reactivity and electronic properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s behavior in substitution and coupling reactions, making it a valuable intermediate in synthetic chemistry .
Properties
Molecular Formula |
C13H9BrN2O2S |
|---|---|
Molecular Weight |
337.19 g/mol |
IUPAC Name |
N-(2-bromophenyl)-1,1-dioxo-1,2-benzothiazol-3-amine |
InChI |
InChI=1S/C13H9BrN2O2S/c14-10-6-2-3-7-11(10)15-13-9-5-1-4-8-12(9)19(17,18)16-13/h1-8H,(H,15,16) |
InChI Key |
MYVTVTBNHNVAOX-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)NC3=CC=CC=C3Br |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)NC3=CC=CC=C3Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-{[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B278695.png)
![2-{[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B278696.png)
![ethyl 5-ethyl-2-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}thiophene-3-carboxylate](/img/structure/B278697.png)
![ethyl 2-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B278698.png)

![ethyl 5-ethyl-2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B278700.png)

![Ethyl 2-({[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B278703.png)


![N-(3-{[3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoyl]amino}phenyl)-2-methylpropanamide](/img/structure/B278715.png)


